8-Chloro-6-fluoroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry
Quinoline, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the development of new therapeutic agents. orientjchem.orgresearchgate.net The quinoline nucleus is a key feature in a wide array of biologically active compounds, including natural products, and is recognized for its broad pharmacological potential. orientjchem.orgresearchgate.net Researchers have extensively modified the quinoline core to create derivatives with a diverse range of activities, such as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.gov The adaptability of the quinoline scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its chemical and biological characteristics. orientjchem.orgmdpi.com This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.govnih.gov
Role of Halogenation in Modulating Quinoline Bioactivity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline structure is a widely used strategy to enhance the therapeutic properties of these compounds. Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.orgmdpi.com For instance, the presence of a fluorine atom at the C-6 position of the quinoline ring has been shown to boost antibacterial activity. orientjchem.org Similarly, incorporating a halogen can increase a compound's ability to cross cell membranes, a crucial factor for its bioavailability and efficacy. orientjchem.orga2bchem.com The position and type of halogen can have a profound impact on the molecule's biological activity. For example, studies have indicated that substitutions at the C-5 and C-7 positions with bromine atoms can lead to significant anticancer activity, whereas substitutions at other positions may not yield the same effect. nih.gov This highlights the critical role of regiochemistry in the design of halogenated quinoline derivatives.
Overview of 8-Chloro-6-fluoroquinoline within the Halogenated Quinoline Class
This compound is a specific halogenated quinoline derivative that features a chlorine atom at the 8th position and a fluorine atom at the 6th position of the quinoline ring. This particular substitution pattern places it within the class of di-halogenated quinolines. As a member of this class, it serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. a2bchem.comossila.com The presence of both chlorine and fluorine atoms offers unique reactivity and potential for further functionalization. While specific research on the direct biological activities of this compound is not extensively detailed in the provided context, its significance lies in its utility as a synthetic intermediate. For instance, related halogenated quinolines are used to synthesize compounds with applications in antibacterial treatments and as ligands in coordination chemistry for developing sensors and dye complexes. ossila.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 22319-88-6 | biosynth.com |
| Molecular Formula | C₉H₅ClFN | biosynth.com |
| Molecular Weight | 181.59 g/mol | biosynth.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 102 °C | biosynth.com |
| InChI Key | DDHQDCGPYDWFNY-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQDCGPYDWFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857684 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22319-88-6 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and in Silico Studies of 8 Chloro 6 Fluoroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dergipark.org.trarxiv.org This approach is valued for its balance of accuracy and computational cost, making it suitable for studying quinoline (B57606) derivatives. dergipark.org.tr DFT calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP), which are crucial for understanding a molecule's reactivity. nih.gov
For quinoline derivatives, DFT has been employed to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts that show good agreement with experimental data. dergipark.org.trnih.gov The distribution of atomic charges and the MEP map can identify the most likely sites for electrophilic and nucleophilic attack, revealing how the chloro and fluoro substituents modulate the reactivity of the quinoline core. aimspress.com Specifically, the presence of electron-withdrawing groups like chlorine and fluorine significantly alters the electronic properties and reactive nature of the quinoline system. dergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. aimspress.comsemanticscholar.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that a molecule is more reactive. semanticscholar.org Studies on related 8-chloro-quinolone compounds have shown that the introduction of an electron-withdrawing chlorine atom at the C-8 position tends to decrease the HOMO-LUMO gap compared to unsubstituted quinolones, suggesting an increase in chemical reactivity. researchgate.net This analysis is fundamental in predicting how 8-Chloro-6-fluoroquinoline might interact with other chemical species. researchgate.netwuxibiology.com
Table 1: Conceptual Interpretation of Frontier Orbital Energies
| Orbital | Energy Significance | Implication for Reactivity |
| HOMO | High Energy | Stronger electron donor |
| Low Energy | Weaker electron donor | |
| LUMO | High Energy | Weaker electron acceptor |
| Low Energy | Stronger electron acceptor | |
| HOMO-LUMO Gap | Large Gap | High stability, low reactivity |
| Small Gap | Low stability, high reactivity |
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its electronic, geometric, or physicochemical properties. These descriptors are vital in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. mdpi.com
For complex fluoroquinolone derivatives containing the this compound core, SAR studies have revealed that the substituent at the C-8 position plays a critical role in their biological function. nih.gov A specific combination of an 8-Cl atom with other groups at different positions can lead to potent antibacterial activity. nih.gov The steric and electronic effects of the chlorine atom are key descriptors that influence this activity, often by inducing a specific conformation necessary for effective interaction with biological targets. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. doi.org These simulations provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a compound, which are difficult to observe experimentally. mdpi.com
MD simulations are instrumental in modeling the interaction between a ligand, such as a quinoline derivative, and a biological receptor, like a protein or DNA. doi.orgresearchgate.net By simulating the compound in a solvated environment with its target, researchers can analyze its adsorption behavior and calculate the binding energy. doi.org A strong binding energy suggests a stable complex between the ligand and the receptor. doi.org
While specific MD studies on the adsorption of the parent this compound are not widely documented, simulations on related fluoroquinolones are common. mdpi.comdoi.org These studies often involve docking the molecule into the active site of a target protein, followed by MD simulations to assess the stability of the resulting complex. doi.org Such analyses help predict the compound's mechanism of action and its potential as a therapeutic agent.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly important for understanding how a molecule fits into a receptor's binding site.
Molecular modeling studies on antibacterial agents derived from this compound have highlighted the significant impact of the chlorine atom at the C-8 position. nih.gov The C-8 substituent induces considerable steric hindrance, which forces other parts of the molecule, such as a substituent at the N-1 position, into a highly distorted orientation relative to the quinoline plane. nih.gov This strained conformation, a direct result of the steric repulsion from the 8-chloro group, has been identified as a key factor responsible for the potent antibacterial activity of these derivatives. nih.gov
Table 2: Summary of Computational Findings for the this compound Core
| Computational Method | Analyzed Property | Key Finding | Reference |
| DFT | HOMO-LUMO Gap | The C-8 chlorine substituent is suggested to decrease the energy gap, increasing reactivity. | researchgate.net |
| SAR Analysis | Antibacterial Activity | The 8-Cl atom is a key component for potent activity in certain derivatives. | nih.gov |
| Molecular Modeling | Conformation | The 8-Cl atom induces significant steric hindrance, causing a distorted molecular conformation. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are built by developing a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities. spu.edu.sy For quinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
In the context of this compound and its analogs, QSAR studies have been employed to understand their potential as antimicrobial agents. These studies typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. The goal is to create a statistically significant model that can predict the activity of new, unsynthesized compounds. aip.org
A typical QSAR study on fluoroquinolone derivatives might involve the following steps:
Data Set Selection: A series of this compound derivatives with known biological activity (e.g., minimum inhibitory concentration or MIC) is selected.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized. A wide range of molecular descriptors are then calculated, including electronic properties (like HOMO and LUMO energies), steric parameters (such as molecular weight and volume), and hydrophobicity (logP). pku.edu.cn
Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to build a QSAR model that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.
For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions at certain positions on the quinoline ring significantly impact their antibacterial potency. Such findings are crucial for the rational design of new derivatives with enhanced activity. aip.org
Table 1: Key Molecular Descriptors in QSAR Studies of Quinolone Derivatives
| Descriptor Category | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Atomic charges | Receptor binding, Reactivity |
| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Ligand-receptor fit, Accessibility to the active site |
| Hydrophobic | LogP (Partition Coefficient) | Membrane permeability, Distribution in biological systems |
| Topological | Connectivity indices | Molecular shape and branching |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the interactions between a drug candidate and its biological target at the molecular level. For this compound derivatives, molecular docking studies have been crucial in elucidating their mechanism of action, particularly as potential inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com
The process of molecular docking involves:
Preparation of the Receptor and Ligand: The 3D structures of the target protein (e.g., DNA gyrase) and the ligand (this compound derivative) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the active site of the receptor.
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
Molecular docking studies have shown that the 8-chloro and 6-fluoro substitutions on the quinoline ring can significantly influence the binding affinity of these compounds to their target enzymes. mdpi.com For example, the fluorine atom at the 6-position is a common feature in many fluoroquinolone antibiotics and is known to enhance their activity. nih.gov Docking simulations can reveal how these substitutions interact with specific amino acid residues in the active site of DNA gyrase, providing a rationale for their observed biological activity. researchgate.net
Table 2: Representative Molecular Docking Results for a Hypothetical this compound Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| E. coli DNA Gyrase | -9.5 | Asp87, Gly77 | Hydrogen Bond |
Prediction of Pharmacokinetic Properties (ADMET)
In addition to having good efficacy, a successful drug must also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the fate of a drug in the body. In silico ADMET prediction has become a critical component of the early drug discovery process, as it allows for the identification of compounds with potential liabilities before they are synthesized and tested in vivo. mdpi.com
For this compound and its derivatives, various computational models can be used to predict their ADMET properties. These models are typically based on large datasets of experimentally determined ADMET data and use machine learning algorithms to establish relationships between chemical structure and pharmacokinetic behavior.
Key ADMET properties that can be predicted in silico include:
Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (Caco-2) are predicted to assess the oral bioavailability of a compound.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a drug will be distributed throughout the body.
Metabolism: In silico models can predict the potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. oup.com
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com
Table 3: Predicted ADMET Properties for a Hypothetical this compound Derivative
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate | Acceptable intestinal permeability |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |
By leveraging these in silico tools, researchers can prioritize the synthesis of this compound derivatives that are not only potent but also possess drug-like properties, thereby increasing the likelihood of developing a successful therapeutic agent.
Future Research Directions and Translational Perspectives for 8 Chloro 6 Fluoroquinoline
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is crucial for the widespread application of 8-Chloro-6-fluoroquinoline and its derivatives. While traditional methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction and the Friedländer synthesis, provide a foundational basis, future research is geared towards more advanced and greener alternatives. orientjchem.orgquimicaorganica.org
Recent advancements have highlighted the use of nanocatalysts, including those based on iron, copper, nickel, and zinc, to facilitate quinoline synthesis under milder and more environmentally friendly conditions. acs.orgnih.govresearchgate.net These methods often offer benefits such as shorter reaction times, higher yields, and the ability to reuse the catalyst. nih.govresearchgate.net For instance, the use of superparamagnetic Fe3O4 nanoparticles has been shown to be effective in the synthesis of quinoline derivatives through sequential three-component coupling/hydroarylation/dehydrogenation processes. nih.gov
Another promising approach is the use of microwave-enhanced synthesis, which has been demonstrated to significantly improve reaction yields and reduce reaction times for halogenated quinolines compared to conventional heating. rsc.org Future exploration could focus on adapting these nanocatalyzed and microwave-assisted methods for the specific synthesis of this compound, potentially leading to more cost-effective and scalable production.
Below is a table summarizing potential novel synthetic approaches for this compound:
| Synthetic Approach | Potential Advantages | Key Features |
| Nanocatalysis | High yields, catalyst reusability, milder reaction conditions, environmentally friendly. acs.orgnih.govresearchgate.net | Utilizes nanoparticles (e.g., Fe3O4, CuFe2O4, NiO) to catalyze the formation of the quinoline ring. nih.gov |
| Microwave-Enhanced Synthesis | Rapid reaction times, improved yields, catalyst- and protecting-group-free conditions. rsc.org | Employs microwave irradiation to accelerate the Friedländer annulation or similar cyclization reactions. rsc.org |
| C-H Bond Functionalization | Atom economy, step efficiency, direct modification of the quinoline core. | Involves the direct activation and functionalization of carbon-hydrogen bonds on the quinoline scaffold. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Continuous production process that can enhance reproducibility and yield. |
Advanced Pharmacological Profiling
The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties. orientjchem.orgarabjchem.orgnih.gov Future research on this compound should involve a comprehensive pharmacological evaluation to identify and characterize its therapeutic potential.
Antimicrobial Activity: Fluoroquinolones, a major class of antibiotics, are structurally related to this compound. nih.govptfarm.pl Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. cdc.govresearchgate.netmdpi.com A derivative of this compound, specifically 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has demonstrated exceptionally potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of the this compound core in developing new antibiotics. nih.gov
Anticancer Activity: Quinoline derivatives have also emerged as promising anticancer agents by targeting various signaling pathways involved in tumor growth and progression. nih.govnih.govresearchgate.net They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis. researchgate.net Advanced pharmacological profiling of this compound should include screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects, as well as mechanistic studies to identify its molecular targets.
The table below outlines key areas for the advanced pharmacological profiling of this compound:
| Area of Investigation | Rationale and Approach | Potential Therapeutic Application |
| Broad-Spectrum Antibacterial Screening | Investigate activity against a wide range of pathogenic bacteria, including multidrug-resistant strains. nih.govnih.gov | Development of new antibiotics to combat resistant infections. nih.gov |
| Anticancer Profiling | Screen against various cancer cell lines (e.g., breast, lung, colon) and conduct mechanistic studies (e.g., kinase inhibition, apoptosis induction). nih.govresearchgate.net | Discovery of novel anticancer agents. nih.govresearchgate.net |
| Antiviral and Antifungal Assays | Evaluate efficacy against a panel of viruses and fungi to explore broader anti-infective properties. | Potential for new antiviral or antifungal therapies. |
| Enzyme Inhibition Assays | Test for inhibitory activity against key enzymes implicated in disease, such as kinases, topoisomerases, and proteases. nih.gov | Identification of specific molecular targets for drug development. nih.gov |
Targeted Drug Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of this compound-based drugs, the development of targeted drug delivery systems (DDS) is a critical area for future research. Conventional drug administration can lead to non-specific distribution and systemic toxicity. nih.gov Targeted DDS aim to deliver the therapeutic agent specifically to the site of action, such as a tumor or an infected tissue.
Nano- and microformulations have emerged as powerful tools to improve the therapeutic profile of quinoline-based drugs. nih.gov These systems can enhance bioavailability, protect the drug from metabolic degradation, and facilitate transport to key targets. nih.gov
Potential targeted drug delivery strategies for this compound include:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of a quinoline compound have been shown to enhance its leishmanicidal efficacy in vivo. nih.gov
Nanoparticles: Polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can be used to achieve controlled and sustained release of the encapsulated drug. nih.gov Surface modification of these nanoparticles with targeting ligands can further enhance their specificity.
Micelles: These are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for the delivery of poorly water-soluble drugs.
Future research should focus on formulating this compound into these advanced delivery systems and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models.
Synergistic Effects with Other Therapeutic Agents
Combination therapy, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. Future studies should investigate the potential of this compound to act synergistically with other therapeutic agents.
In the context of infectious diseases, fluoroquinolones have been studied in combination with other classes of antibiotics, such as β-lactams and aminoglycosides, to enhance their activity against resistant pathogens. mdpi.com For example, the combination of levofloxacin (B1675101) with colistin (B93849) has shown enhanced activity against multidrug-resistant P. aeruginosa. mdpi.com
Similarly, in cancer therapy, combining a novel quinoline-based agent with existing chemotherapeutic drugs or targeted therapies could overcome drug resistance and improve treatment outcomes. nih.gov Research in this area would involve in vitro and in vivo studies to identify effective drug combinations and elucidate the underlying mechanisms of synergy.
Development of New Functional Materials
Beyond its biomedical applications, the unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the development of new functional materials. The isomeric compound, 6-Chloro-8-fluoroquinoline, is used as a synthesis intermediate for Schiff bases, which have applications in metal-ion recognition sensors and as ligands in dye-sensitized solar cells (DSSCs). ossila.com
The fluorescence properties of these Schiff bases can change upon chelation with metal ions, making them useful for sensing applications. ossila.com In the context of DSSCs, quinoline-based ligands can be coordinated to metal centers like ruthenium or iridium to form dye complexes that are crucial for light harvesting. ossila.com
Given these applications for a closely related isomer, it is highly probable that this compound could also serve as a valuable precursor for novel functional materials. Future research should explore the synthesis of derivatives of this compound and investigate their potential in areas such as:
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of quinoline derivatives could be harnessed in the development of new emissive materials for OLEDs.
Chemosensors: Functionalized this compound could be designed to selectively bind to and detect specific ions or molecules.
Photocatalysts: The electronic structure of quinoline derivatives might be suitable for applications in photocatalysis.
Addressing Challenges in Drug Resistance and Toxicity
A critical aspect of the future development of this compound as a therapeutic agent is addressing the potential challenges of drug resistance and toxicity.
Drug Resistance: For antimicrobial applications, the emergence of resistance is a major concern. The primary mechanisms of resistance to fluoroquinolones are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased drug efflux through membrane pumps. cdc.govnih.govoup.comnih.gov Future research should focus on designing derivatives of this compound that can overcome these resistance mechanisms. This could involve creating compounds that bind more tightly to the mutant enzymes or that are not substrates for efflux pumps. nih.govoup.com
Toxicity: The safety profile of any new drug candidate is paramount. Halogenated quinolines and fluoroquinolones have been associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and phototoxicity. mdpi.comnih.govoup.comresearchgate.net For instance, some fluoroquinolones have been withdrawn from the market due to severe toxicity. nih.govresearchgate.net Therefore, a thorough toxicological evaluation of this compound and its derivatives is essential. This would include in vitro cytotoxicity assays and in vivo toxicity studies in animal models to determine its therapeutic index and identify any potential liabilities. Structure-activity relationship studies can also help in designing analogs with an improved safety profile. nih.gov
Q & A
Q. How can researchers ensure ethical compliance when studying this compound’s toxicity?
- Methodological Answer : Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity). Obtain IACUC/IRB approval for in vivo studies. Use alternative methods (e.g., zebrafish embryos) for preliminary toxicity screening. Full LC-MS/MS analysis identifies metabolites for environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
